molecular formula C9H10F3NO B13300131 (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL

(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL

Cat. No.: B13300131
M. Wt: 205.18 g/mol
InChI Key: MHSPAADTKOPTOG-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluorophenyl group imparts unique chemical properties, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzene and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL involves its interaction with molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    3-Amino-3-phenylpropan-1-OL: Lacks the trifluorophenyl group.

    3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL: Has a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the trifluorophenyl group in (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F3NO/c10-6-3-5(8(13)1-2-14)4-7(11)9(6)12/h3-4,8,14H,1-2,13H2/t8-/m1/s1

InChI Key

MHSPAADTKOPTOG-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(CCO)N

Origin of Product

United States

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